N-Cyclopentyl 1-boc-piperidine-4-carboxamide
Description
N-Cyclopentyl 1-BOC-piperidine-4-carboxamide (CAS: 757949-46-5, molecular formula: C₁₆H₂₈N₂O₃, molecular weight: 296.41 g/mol) is a synthetic carboxamide derivative featuring a piperidine ring protected by a tert-butoxycarbonyl (BOC) group and a cyclopentyl carboxamide substituent . Its SMILES representation (O=C(C1CCN(CC1)C(=O)OC(C)(C)C)NC1CCCC1) highlights the BOC-protected piperidine core and the cyclopentyl moiety.
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMUCYYYMQJKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
N-Cyclopentyl 1-Boc-piperidine-4-carboxamide features a piperidine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a cyclopentylcarboxamide moiety. The Boc group ensures amine stability during subsequent reactions, while the carboxamide functionality provides a handle for further derivatization. Key synthetic challenges include:
- Selective protection of the piperidine nitrogen.
- Efficient coupling of the cyclopentylamine to the carboxylic acid intermediate.
- Purification of the final product from reaction byproducts.
Synthetic Pathways
Boc Protection of Piperidine-4-Carboxylic Acid
The synthesis begins with the preparation of 1-Boc-piperidine-4-carboxylic acid, a precursor validated in multiple studies.
- Starting Material : Piperidine-4-carboxylic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL).
- Protection : Di-tert-butyl dicarbonate (Boc₂O, 12 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are added under nitrogen.
- Reaction : Stirred at 25°C for 12 hours.
- Workup : The mixture is washed with 1M HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine (20 mL).
- Isolation : The organic layer is dried over Na₂SO₄ and concentrated to yield 1-Boc-piperidine-4-carboxylic acid (85–92% yield).
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.45–2.55 (m, 2H, piperidine H), 3.10–3.25 (m, 2H, piperidine H), 4.05–4.15 (m, 2H, piperidine H).
Activation of the Carboxylic Acid
The carboxylic acid is activated to facilitate amide bond formation. Common methods include:
Chloride Formation via Thionyl Chloride
- Reaction : 1-Boc-piperidine-4-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) in DCM (15 mL) at 0°C.
- Conditions : Reflux for 2 hours, followed by solvent evaporation to yield the acyl chloride.
Phosphine-Mediated Activation
A novel method employs triphenylphosphine (PPh₃) and N-chlorophthalimide (NCPhth) for in situ activation:
Amide Coupling with Cyclopentylamine
The activated intermediate is coupled with cyclopentylamine to install the carboxamide group.
- Coupling : The acyl chloride or phosphonium intermediate (5 mmol) is treated with cyclopentylamine (6 mmol) and triethylamine (Et₃N, 7.5 mmol) in DCM (20 mL).
- Reaction : Stirred at 25°C for 6–12 hours.
- Workup : Washed with 1M HCl (20 mL), water (20 mL), and brine (20 mL).
- Purification : Column chromatography (SiO₂, 0–15% methanol/DCM) yields this compound (70–78% yield).
Optimization Insights :
- Secondary Amine Challenges : Cyclopentylamine’s steric bulk reduces coupling efficiency compared to primary amines. Excess amine (1.2 equiv) and prolonged reaction times (12 hours) improve yields.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate Boc group stability. DCM balances reactivity and protecting group integrity.
Alternative Routes: Carbodiimide-Mediated Coupling
A traditional approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Analytical Characterization
- Molecular Formula : C₁₆H₂₈N₂O₃
- Molecular Weight : 296.40 g/mol
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.55–1.70 (m, 2H, cyclopentyl), 1.85–2.00 (m, 4H, cyclopentyl), 2.30–2.50 (m, 2H, piperidine), 3.00–3.20 (m, 2H, piperidine), 4.10–4.30 (m, 2H, piperidine), 6.10 (br s, 1H, NH).
- LC-MS (ESI+) : m/z 297.2 [M+H]⁺.
Purity Assessment :
Industrial-Scale Considerations
Large-scale synthesis requires modifications for cost and safety:
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl 1-boc-piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the removal of the boc-protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Cyclopentyl 1-boc-piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Cyclopentyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Cyclopentyl Nortadalafil
Structural Differences :
- Nortadalafil analogs retain a piperazinyl-carboxamide core but lack the BOC protection and cyclopentyl group present in N-Cyclopentyl 1-BOC-piperidine-4-carboxamide.
- Nortadalafil derivatives often include fused heterocyclic rings (e.g., pyrazino[1',2':1,6]pyrido[3,4-b]indole) for PDE-5 inhibitory activity.
Functional Differences :
- N-Cyclopentyl nortadalafil is an illicit PDE-5 inhibitor analog adulterated in sexual enhancement products, demonstrating vasodilatory effects .
- In contrast, this compound lacks reported PDE-5 activity, likely due to steric hindrance from the BOC group and absence of critical pharmacophoric elements .
Pseudothiohydantoin Derivatives (P-008)
Structural Differences :
Functional Differences :
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Structural Differences :
- This compound substitutes the piperidine ring with a piperazine ring and introduces a 4-chlorophenyl group instead of cyclopentyl.
Functional Differences :
Cyclopropylfentanyl
Structural Differences :
Functional Differences :
Comparative Analysis Table
Biological Activity
N-Cyclopentyl 1-BOC-piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a BOC (tert-butyloxycarbonyl) protecting group. Its molecular formula is C_{13}H_{21}N_{2}O_{2}, and it has a boiling point of approximately 300 °C. The compound is soluble in organic solvents like DMSO and methanol, making it suitable for various biological assays.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its ability to inhibit certain enzymes and modulate receptor activity, which can lead to various therapeutic effects.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibition potential of this compound:
| Enzyme | Inhibition Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Cathepsin K | Competitive | 20.46 | |
| CDPK1 | Non-competitive | 30.00 | |
| hERG | Cardiotoxicity | >1000 |
These findings indicate that the compound exhibits selective inhibition against certain enzymes while showing minimal cardiotoxicity at higher concentrations.
Receptor Binding Affinity
This compound has also been evaluated for its binding affinity to various receptors:
| Receptor | Binding Affinity (Ki, nM) | Effect | Reference |
|---|---|---|---|
| CCR5 | 25.73 | Antiviral activity | |
| P2Y14R | 15.00 | Anti-inflammatory effects |
The compound's interaction with CCR5 suggests potential applications in treating HIV, while its affinity for P2Y14R indicates possible use in inflammatory conditions.
Antiviral Activity
A study investigating the antiviral properties of this compound demonstrated significant inhibitory effects on HIV replication in vitro. The compound was tested using an HIV-1 single cycle assay, yielding an IC₅₀ value comparable to established antiviral agents, highlighting its potential as a therapeutic candidate against viral infections .
Anti-inflammatory Effects
In another study focused on inflammatory diseases, this compound was shown to reduce cytokine production in human monocyte-derived dendritic cells (MDDCs). This suggests that the compound may modulate immune responses and provide therapeutic benefits in conditions characterized by excessive inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
